molecular formula C24H33N3O5 B2472061 Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate CAS No. 897735-36-3

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate

Cat. No.: B2472061
CAS No.: 897735-36-3
M. Wt: 443.544
InChI Key: YUWRULOLKGPFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate is a structurally complex piperazine derivative characterized by:

  • A piperazine core substituted with an ethyl carboxylate group.
  • A p-tolyl (4-methylphenyl) group and a 1,2-dihydropyridin-2-one moiety featuring hydroxy (4-OH), methoxyethyl (1-(2-methoxyethyl)), and methyl (6-CH₃) substituents.

The dihydropyridinone and methoxyethyl groups may enhance solubility and metabolic stability compared to simpler piperazine analogs.

Properties

IUPAC Name

ethyl 4-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-(4-methylphenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O5/c1-5-32-24(30)26-12-10-25(11-13-26)22(19-8-6-17(2)7-9-19)21-20(28)16-18(3)27(23(21)29)14-15-31-4/h6-9,16,22,28H,5,10-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWRULOLKGPFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C)C3=C(C=C(N(C3=O)CCOC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate is a complex organic compound with significant potential in pharmaceutical applications. Its unique molecular structure, characterized by a piperazine ring and a dihydropyridine moiety, suggests various biological activities that merit exploration.

Molecular Characteristics

The compound has the following molecular properties:

  • Molecular Formula : C23H30N4O4
  • Molecular Weight : 458.5 g/mol
  • Structural Features : The presence of hydroxyl, methoxy, and carboxylate functional groups enhances its reactivity and solubility in various solvents, making it a candidate for diverse therapeutic applications.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. For instance, studies on Biginelli-type pyrimidines have shown promising results in free radical scavenging assays, suggesting that the dihydropyridine structure may contribute to its antioxidant capacity .

Neuropharmacological Effects

The compound's structural similarity to known neuropharmacological agents raises interest in its potential effects on the central nervous system. The piperazine ring is often associated with various neuroactive compounds, which may indicate that this compound could influence neurotransmitter systems or exhibit anxiolytic or antidepressant properties.

Antimicrobial Activity

Preliminary studies on related compounds have demonstrated antimicrobial properties against various pathogens. For example, derivatives of tetrahydropyrimidines have shown activity against Candida species . This suggests that this compound may also exhibit similar activity.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. These methods allow for precise control over the functional groups present in the final compound, enabling the development of derivatives with enhanced biological activity.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaMolecular WeightKey Features
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidineC18H22N2O3302.38 g/molSimilar piperazine structure
PerampanelC18H18FN3O2318 g/molNoncompetitive antagonist of AMPA receptors
Ethyl 6-methyl-2-oxo-tetrahydropyrimidineC14H16N2O3260.29 g/molContains tetrahydropyrimidine core

This table highlights the unique features of Ethyl 4–((4-hydroxy–1–(2–methoxyethyl)–6–methyl–2–oxo–1,2–dihydropyridin–3–yl)(p-tolyl)methyl)piperazine–1-carboxylate, particularly its specific combination of functional groups and potential neuropharmacological applications.

Case Studies and Research Findings

Recent research has focused on the biological activity of compounds within the same chemical family. For instance:

  • Antioxidant Evaluation : A study evaluated various pyrimidine derivatives for their antioxidant activity using DPPH scavenging assays. Results indicated that certain derivatives exhibited significant scavenging ability, suggesting a similar potential for Ethyl 4–((4-hydroxy–1–(2–methoxyethyl)–6–methyl–2–oxo–1,2–dihydropyridin–3–yl)(p-tolyl)methyl)piperazine–1-carboxylate .
  • Neuropharmacological Studies : Investigations into related piperazine derivatives demonstrated effects on serotonin receptors, indicating possible anxiolytic effects which warrant further exploration for this compound.

Comparison with Similar Compounds

Table 1: Key Structural Features and Pharmacological Activities

Compound Name Structural Features Pharmacological Activities References
Target Compound Piperazine core with ethyl carboxylate, p-tolyl, and dihydropyridinone (4-OH, 6-CH₃, 1-(2-methoxyethyl)) Hypothesized: Kinase inhibition, antimicrobial activity (based on structural analogs)
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate Piperazine core with ethyl carboxylate and 4-nitrophenyl group Limited reported bioactivity; nitro group may confer electron-withdrawing effects, altering reactivity or receptor interactions
1-Methyl-4-[2-(p-tolylsulfonyl)ethyl]piperazine Piperazine with methyl and p-tolylsulfonyl groups Antioxidant and anticancer properties (observed in Streptomyces extracts)
Piperazine (unsubstituted) Simple heterocyclic amine Anthelmintic activity (GABA receptor inhibition)

Key Observations:

Substituent Impact on Bioactivity: The dihydropyridinone ring in the target compound introduces a rigid, planar structure that may enhance binding to enzymatic targets (e.g., kinases or proteases) compared to the flexible nitro-phenyl analog . The methoxyethyl group could improve solubility and pharmacokinetic properties relative to sulfonyl or nitro-substituted derivatives .

Pharmacological Diversity :

  • Unsubstituted piperazine is primarily anthelmintic , while derivatives like the target compound and p-tolylsulfonyl analogs exhibit broader activities, including anticancer and antioxidant effects .

Synthetic vs. Natural Origins :

  • The target compound is likely synthetic, whereas simpler piperazines (e.g., 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]piperazine) are naturally produced by Streptomyces .

Computational and Experimental Insights

  • Antioxidant Potential: Molecular docking studies of related piperazines suggest that electron-donating groups (e.g., 4-OH in the target compound) enhance radical scavenging activity by stabilizing reactive oxygen species (ROS) intermediates .
  • Anticancer Mechanisms : The p-tolyl group in the target compound may facilitate intercalation into DNA or inhibition of topoisomerases, a mechanism observed in other aryl-substituted piperazines .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can yield and purity be optimized?

The synthesis involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps include:

  • Amide bond formation between the dihydropyridine and piperazine moieties under anhydrous conditions.
  • Selective alkylation of the piperazine ring using 2-methoxyethyl groups, requiring temperature control (e.g., 0–5°C) to minimize side reactions.
  • Final esterification using ethyl chloroformate in dichloromethane with a triethylamine catalyst . Optimization strategies:
  • Use high-performance liquid chromatography (HPLC) to monitor intermediate purity .
  • Adjust solvent polarity (e.g., switching from DMF to THF) to improve crystallinity during final purification .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

Structural validation requires a combination of:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve overlapping signals from the piperazine and dihydropyridine rings .
  • X-ray crystallography to determine the three-dimensional conformation, particularly the spatial arrangement of the p-tolyl and methoxyethyl groups .
  • Mass spectrometry (HRMS) to verify the molecular ion peak (expected m/z: 475.6) and rule out impurities .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate:

  • Thermal stability : Decomposition occurs above 150°C, as shown by thermogravimetric analysis (TGA). Store at –20°C in inert atmospheres .
  • pH sensitivity : Hydrolysis of the ester group is observed at pH < 3 or > 10. Use neutral buffers for biological assays .
  • Light sensitivity : Protect from UV exposure to prevent photooxidation of the dihydropyridine ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

SAR strategies include:

  • Systematic substitution of the p-tolyl group (e.g., replacing with fluorophenyl or methoxyphenyl) to evaluate steric and electronic effects on target binding .
  • Modification of the methoxyethyl chain to shorter/longer alkoxy groups, followed by surface plasmon resonance (SPR) to measure binding kinetics (e.g., Kd and kon) .
  • Comparative assays against structurally related analogs (e.g., thiazolo-triazole derivatives) to identify pharmacophore contributions .

Q. What computational methods are effective for predicting binding modes with biological targets?

Methodological approaches:

  • Molecular docking (AutoDock Vina, Schrödinger) to model interactions with kinase domains or GPCRs, focusing on hydrogen bonding with the piperazine nitrogen and hydrophobic contacts with the p-tolyl group .
  • Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories, identifying key residues for mutagenesis studies .
  • Free-energy perturbation (FEP) calculations to predict binding affinity changes for synthetic analogs prior to synthesis .

Q. How can in vitro/in vivo discrepancies in pharmacokinetic data be resolved?

Common contradictions and solutions:

  • Low oral bioavailability despite high in vitro permeability: Use metabolic stability assays (e.g., liver microsomes) to identify cytochrome P450-mediated degradation .
  • Off-target effects in vivo : Employ phosphoproteomics or RNA sequencing to map unintended signaling pathways .
  • Species-specific metabolism : Compare metabolite profiles across human, rat, and mouse hepatocytes to optimize preclinical models .

Q. What strategies address conflicting data in enzyme inhibition assays?

Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays). Mitigation steps:

  • Standardize assay protocols : Use fixed ATP levels (e.g., 1 mM) and validate with control inhibitors (e.g., staurosporine) .
  • Dose-response curves : Calculate IC50 values across three independent replicates to assess reproducibility .
  • Orthogonal assays : Confirm activity via thermal shift assays (TSA) or isothermal titration calorimetry (ITC) .

Methodological Tables

Parameter Recommended Technique Key Findings Reference
Synthetic yield optimizationSolvent screening (THF vs. DMF)THF improves crystallinity (yield: 72%)
Binding affinity measurementSPR (Biacore)Kd = 12.3 ± 1.5 nM
Thermal stabilityTGADecomposition onset: 152°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.